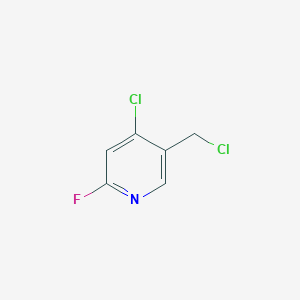
1,3-Di-tert-butoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butoxybenzene is an organic compound with the molecular formula C14H22O2. It is a derivative of benzene where two tert-butoxy groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its chemical stability and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butoxybenzene can be synthesized through the reaction of benzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or hydrochloric acid to facilitate the formation of the tert-butoxy groups on the benzene ring. The reaction conditions usually include:
Temperature: 50-100°C
Reaction Time: Several hours to complete the substitution reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aluminum chloride can also be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di-tert-butoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Halogenated benzene derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
1,3-Di-tert-butoxybenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized as an additive in lubricants, polymers, and other industrial materials to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 1,3-Di-tert-butoxybenzene involves its interaction with various molecular targets and pathways. The tert-butoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophilic substitution reactions. Additionally, the compound’s stability allows it to act as a protective agent in various chemical processes, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di-tert-butylbenzene: Similar in structure but lacks the oxygen atoms in the tert-butoxy groups.
1,3,5-Tri-tert-butylbenzene: Contains an additional tert-butyl group, leading to different chemical properties and reactivity.
1,3-Di-tert-butyl-4-methoxybenzene: Contains a methoxy group instead of a tert-butoxy group, resulting in different electronic effects on the benzene ring.
Uniqueness
1,3-Di-tert-butoxybenzene is unique due to the presence of the tert-butoxy groups, which provide both steric hindrance and electron-donating effects. This combination makes it a valuable compound in various chemical syntheses and industrial applications, offering stability and reactivity that are distinct from other similar compounds.
Propriétés
Numéro CAS |
74103-59-6 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1,3-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)15-11-8-7-9-12(10-11)16-14(4,5)6/h7-10H,1-6H3 |
Clé InChI |
HIQUVLYPUNAUEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CC=C1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
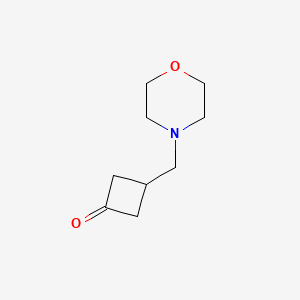
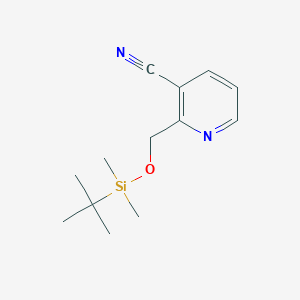
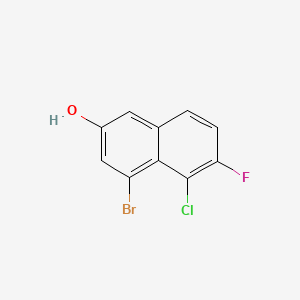
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)



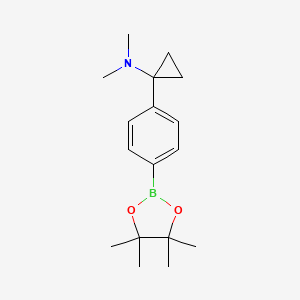
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)
